Bromazolam - 71368-80-4

Bromazolam

Catalog Number: EVT-1604929
CAS Number: 71368-80-4
Molecular Formula: C17H13BrN4
Molecular Weight: 353.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromazolam is a triazolobenzodiazepine, a class of compounds known for their potent psychoactive effects. [] It falls under the broader category of designer benzodiazepines (DBZDs), which are structurally and pharmacologically similar to traditional benzodiazepines. [, ] Bromazolam has been the subject of scientific research focusing on its analytical detection, metabolism, and prevalence in forensic toxicology cases. [, , , ]

Flubromazolam

Compound Description: Flubromazolam is a potent triazole benzodiazepine classified as a new psychoactive substance (NPS). It exhibits strong sedative and hypnotic effects. []

Relevance: Flubromazolam serves as a structural analog to Bromazolam, sharing a similar chemical backbone with a key distinction being the fluorine substituent present in Flubromazolam. This structural similarity suggests potential overlap in their pharmacological profiles and metabolic pathways. Notably, both compounds have been identified together in drug abuse markets. []

Clobromazolam

Compound Description: Clobromazolam, another potent triazole benzodiazepine and NPS, demonstrates substantial sedative and hypnotic properties. []

Relevance: Similar to Flubromazolam, Clobromazolam exhibits structural similarities to Bromazolam, differing in the halogen substituent (chlorine in Clobromazolam). This close relationship implies comparable pharmacological effects and metabolic pathways. Like Flubromazolam, Clobromazolam is also found in illicit drug markets alongside Bromazolam. []

α-Hydroxy Bromazolam

Compound Description: α-Hydroxy Bromazolam is a key phase I metabolite of Bromazolam, generated via hydroxylation metabolic reactions. []

Relevance: Being a primary metabolite, α-Hydroxy Bromazolam offers crucial insights into Bromazolam's metabolism within the body. Its presence in urine, particularly in its glucuronidated form, makes it a valuable target for screening procedures to detect Bromazolam use. []

Bromazolam N-Glucuronide

Compound Description: Bromazolam N-Glucuronide is a phase II metabolite resulting from the glucuronidation of Bromazolam, primarily facilitated by UGT1A4 and UGT2B10 enzymes. []

Relevance: As a major metabolite, Bromazolam N-Glucuronide serves as a significant indicator of Bromazolam use. This metabolite's presence in urine, even without cleavage during sample preparation, makes it a valuable target for detecting Bromazolam intake. []

Etizolam

Compound Description: Etizolam, a thienotriazolodiazepine, is a psychoactive drug with anxiolytic, amnesic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties. [, , ]

Relevance: Etizolam, while not structurally identical to Bromazolam, falls under the same broader category of novel designer benzodiazepines (NDBs) and exhibits comparable pharmacological effects. Importantly, both compounds are frequently found co-existing in counterfeit pills and within the illicit drug market. [, , ]

Flualprazolam

Compound Description: Flualprazolam, a triazolobenzodiazepine, acts as a potent psychoactive substance. It demonstrates strong sedative and hypnotic properties. [, , , , , ]

Relevance: Although structurally distinct from Bromazolam, Flualprazolam belongs to the same class of NDBs, displaying similar pharmacological effects and often being co-detected in counterfeit pills and within illicit drug markets. [, , , , , ]

Clonazolam

Compound Description: Clonazolam, a potent triazolobenzodiazepine, is a psychoactive drug known for its sedative and hypnotic properties. [, , ]

Relevance: Clonazolam, though structurally different from Bromazolam, belongs to the same class of NDBs and often co-occurs with it in counterfeit pills and the illicit drug market, suggesting overlapping patterns of use and potential for similar harms. [, , ]

Flubromazepam

Compound Description: Flubromazepam is a potent triazolobenzodiazepine known for its sedative and hypnotic effects. [, , ]

Relevance: Similar to other related compounds, Flubromazepam shares the NDB classification with Bromazolam and is commonly detected alongside it in counterfeit pills and the illicit drug trade, indicating a degree of interchangeability among users seeking similar effects. [, , ]

Desalkylflurazepam

Compound Description: Desalkylflurazepam, a benzodiazepine derivative, is a psychoactive drug. [, ]

Relevance: While not structurally identical, Desalkylflurazepam, like Bromazolam, falls under the benzodiazepine category, suggesting potential overlap in their pharmacological profiles. Their shared presence in counterfeit pills emphasizes the ongoing evolution of novel psychoactive substances and the potential for unexpected and harmful effects. [, ]

Diclazepam

Compound Description: Diclazepam, a benzodiazepine derivative, is a psychoactive drug. [, ]

Relevance: Though not structurally identical, Diclazepam, like Bromazolam, belongs to the benzodiazepine class, highlighting the need for comprehensive analytical methods for detecting and characterizing these substances in various matrices. [, ]

Adinazolam

Compound Description: Adinazolam is a triazolobenzodiazepine with potential psychoactive properties. [, ]

Relevance: Adinazolam, sharing the triazolobenzodiazepine structure with Bromazolam, emphasizes the significant challenge posed by the emergence of novel psychoactive substances. The constant evolution of these compounds necessitates ongoing monitoring and research to understand their potential risks and inform harm reduction strategies. [, ]

Overview

8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a compound that belongs to the class of triazolobenzodiazepines. This class is characterized by its structural features that include a benzodiazepine core fused with a triazole ring. The compound is notable for its potential pharmacological effects, particularly as a central nervous system depressant.

Source and Classification

This compound is a derivative of benzodiazepines and has been studied for its sedative and anxiolytic properties. It is structurally related to other well-known benzodiazepines such as alprazolam but features a bromine atom at the 8-position, which may influence its pharmacological profile. The classification of this compound falls under triazolobenzodiazepines, which are known for their action on GABA_A receptors in the brain.

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is C17H13BrN4C_{17}H_{13}BrN_4, with a molecular weight of approximately 353.22 g/mol. The structure features:

  • A bromine atom at the 8-position.
  • A methyl group at the 1-position.
  • A phenyl group at the 6-position.

The canonical SMILES representation is BrC=1C=CC2=C(C1)C(=NCC3=NN=C(N32)C)C=4C=CC=CC4 .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical of benzodiazepines and triazoles:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions that involve alkylation or acylation.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur at the triazole moiety.
  3. Metabolism: In biological systems, it may undergo phase I metabolism involving cytochrome P450 enzymes leading to hydroxylated metabolites and phase II metabolism through glucuronidation .
Mechanism of Action

Process and Data

The mechanism of action for 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine primarily involves its interaction with GABA_A receptors in the central nervous system. It acts as a positive allosteric modulator:

  • Binding Affinity: It binds non-selectively to various subunits of GABA_A receptors (e.g., α_1, α_2).
  • Increased Chloride Ion Conductance: This binding enhances the receptor's response to GABA (gamma-Aminobutyric acid), leading to increased chloride ion conductance and resulting in sedative effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Melting Point: Approximately 272–275 °C.
  • Solubility: Soluble in dimethylformamide and dimethyl sulfoxide at varying concentrations.

Chemical properties indicate that it may be sensitive to light and moisture due to the presence of halogens and nitrogen-containing heterocycles.

Applications

Scientific Uses

The primary applications of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine are in research settings focused on:

  • Pharmacology: Investigating its effects on anxiety and sleep disorders due to its sedative properties.
  • Neuroscience: Studying its interactions with GABA_A receptors to understand mechanisms underlying anxiety relief and sedation.

This compound contributes valuable insights into the development of new anxiolytic medications within the broader benzodiazepine family.

Synthesis and Structure-Activity Relationships (SAR) of 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Multi-Step Synthetic Routes for Triazolobenzodiazepine Core Construction

The synthesis of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine (bromazolam) follows a multi-step sequence beginning with 2-amino-5-bromobenzophenone as the key precursor. The established route involves three critical stages:

  • Initial Acylation: The amino group of 2-amino-5-bromobenzophenone undergoes nucleophilic attack on chloroacetyl chloride, forming bromoacetamide-2-chloro-5-benzophenone through expulsion of chloride. This intermediate retains the bromine atom essential for later SAR considerations [1].
  • Ring Closure: Treatment with ammonium hydroxide facilitates nucleophilic substitution, yielding 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide. Intramolecular cyclization then generates the seven-membered diazepine core as 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one [1] [6].
  • Triazole Annulation: The final step employs acetohydrazide to construct the triazole ring via dehydrative cyclization. This fusion converts the benzodiazepine into the triazolobenzodiazepine scaffold, producing bromazolam with high regioselectivity [1] [3].

Alternative methodologies have emerged to optimize this synthesis. Poly(ethylene glycol) (PEG) serves as a soluble polymer support in combinatorial approaches, where it anchors intermediates during sequential reactions with bromoacetyl bromide, primary amines, and 2-azidobenzoic acid. Reductive cyclization using NaI/acetic acid simultaneously cleaves the final triazolobenzodiazepine product from PEG, improving yield and purity compared to solution-phase synthesis [2].

Table 1: Key Intermediates in Bromazolam Synthesis

StepIntermediateChemical TransformationPurpose
1Bromoacetamide-2-chloro-5-benzophenoneAcylation of 2-amino-5-bromobenzophenoneIntroduces acetyl chloride moiety
27-Bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-oneAmmonolysis and intramolecular cyclizationForms benzodiazepine core
3BromazolamCyclization with acetohydrazideFuses triazole ring

Novel Methodologies in Bromine-Substituted Benzodiazepine Synthesis

Recent advances focus on improving efficiency and selectivity for brominated benzodiazepines. Solvent-free approaches using catalysts like iodine or silver nitrate on solid supports (alumina, silica) enable room-temperature syntheses, reducing reaction times and byproducts [3]. Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Fe³⁺, Zn²⁺) act as heterogeneous catalysts for cyclocondensation reactions, enhancing yields of brominated intermediates while simplifying purification [3].

Bromine positioning critically influences reactivity. The 8-bromo substituent deactivates the benzene ring toward electrophilic attack but facilitates lithiation at adjacent positions for further functionalization. This allows introduction of groups like carboxylates or fluorophores at C7 or C9, enabling probe development for receptor studies [1] [6]. Microwave-assisted synthesis and flow chemistry have also reduced cyclization times for the triazole ring fusion step from hours to minutes [3].

Comparative Analysis of Structural Analogues: Alprazolam vs. Bromazolam

Bromazolam is structurally distinguished from alprazolam by a bromine atom at the C8 position of the benzodiazepine ring, replacing alprazolam’s chlorine. This modification alters electronic properties and steric bulk:

  • Electron-Withdrawing Capacity: Bromine’s lower electronegativity (2.96 vs. chlorine’s 3.16) reduces polarization of the C8–Br bond, decreasing hydrogen-bond acceptor potential at this site [1] [6].
  • Steric Effects: The larger van der Waals radius of bromine (185 pm vs. 175 pm for chlorine) creates minor steric hindrance near the phenyl ring binding region [6].
  • Binding Affinity: Despite these differences, both compounds exhibit nanomolar affinity for GABAA receptors. Bromazolam binds at α1 (2.81 nM), α2 (0.69 nM), and α5 (0.62 nM) subunits, closely mirroring alprazolam’s non-selective profile [1].

Table 2: Structural and Pharmacological Comparison of Triazolobenzodiazepines

ParameterBromazolamAlprazolamStructural Consequence
C8 SubstituentBromineChlorineAlters electron density and steric bulk
Molecular Weight353.22 g/mol308.77 g/molIncreased lipophilicity (logP 2.2 vs. 2.1)
GABAA α1 Affinity2.81 nM~2.0 nMSimilar potency at primary target
Metabolic StabilityLower (extensive hydroxylation)ModerateBromine reduces CYP-mediated oxidation at C8

Impact of Triazole Ring Fusion on Receptor Binding Affinity

The [1,2,4]triazolo[4,3-a][1,4]diazepine framework profoundly enhances GABAA receptor interactions versus classical 1,4-benzodiazepines:

  • Hydrogen Bonding: N4 in the triazole ring acts as a hydrogen bond acceptor with γ2-subunit residues (e.g., Asn60), stabilizing the ligand-receptor complex [4].
  • Planarity and Rigidity: The fused triazole restricts conformational flexibility, positioning the C6 phenyl ring optimally within a hydrophobic pocket formed by α1-His102 and γ2-Phe77 [4] [6].
  • Binding Mode Selectivity: Bromazolam adopts distinct binding poses depending on α-subunit isoform. At α1-containing receptors, it primarily uses Binding Mode I (BM I), where the triazole nitrogen interacts with γ2-Tyr58. At α5 subunits, Binding Mode II (BM II) dominates, involving hydrophobic contacts between the bromophenyl ring and α5-His105 [4].

Chiral methyl derivatives reveal binding nuances. The S-isomer of bromazolam analogs fits BM I and BM II, while the R-isomer clashes sterically with γ2-Tyr58 in BM II, reducing affinity. This stereosensitivity confirms that triazole orientation dictates binding mode selection across receptor subtypes [4].

Table 3: Triazole-Dependent Binding Affinities at GABAA Subunits

Receptor SubtypeBromazolam Ki (nM)Role of Triazole RingDominant Binding Mode
α1β3γ22.81H-bond to γ2-Asn60BM I
α2β3γ20.69Hydrophobic contact with α2-Val59BM I/II hybrid
α5β3γ20.62Salt bridge with α5-Arg114BM II

The triazole ring’s metabolic stability also contributes to pharmacological persistence. Unlike diazepam’s labile amide, bromazolam’s triazole resists degradation, though it undergoes hepatic glucuronidation (UGT1A4, UGT2B10) and hydroxylation (CYP3A4 at phenyl ring; CYP2C19 at diazepine α-carbon) [1] [6].

Properties

CAS Number

71368-80-4

Product Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H13BrN4

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.